Fmoc-(fmochmb)ala-OH

描述

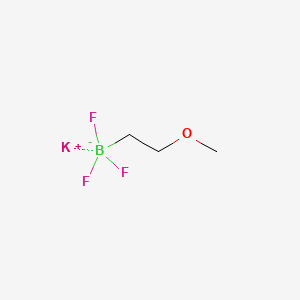

Fmoc-(fmochmb)ala-OH, also known as N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine, is a compound used in peptide synthesis . It has an empirical formula of C41H35NO8 and a molecular weight of 669.72 . The Hmb protection of amide bonds has been shown to inhibit aggregation of “difficult” peptides in Fmoc SPPS, thereby leading to products of increased purity .

Synthesis Analysis

Fmoc-(fmochmb)ala-OH is synthesized using Fmoc solid-phase peptide synthesis . The Hmb protection of amide bonds has been shown to inhibit aggregation of “difficult” peptides, thereby leading to products of increased purity . Retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments and otherwise intractable sequences .Molecular Structure Analysis

The molecular structure of Fmoc-(fmochmb)ala-OH is complex, with an empirical formula of C41H35NO8 . The InChI key for this compound is NABBLRADDJWAHI-VWLOTQADSA-N .Chemical Reactions Analysis

Fmoc-(fmochmb)ala-OH is used in Fmoc solid-phase peptide synthesis . The Hmb protection of amide bonds has been shown to inhibit aggregation of “difficult” peptides in Fmoc SPPS, thereby leading to products of increased purity .Physical And Chemical Properties Analysis

Fmoc-(fmochmb)ala-OH is a powder form compound . It has a molecular weight of 669.72 and an empirical formula of C41H35NO8 . It is stored at a temperature of 2-8°C .科学研究应用

肽合成和结构:Fmoc作为N-α保护基在肽的逐步固相合成中被使用。它影响肽的二级结构,主要支持β-折叠构象 (Larsen et al., 1993)。

生物材料中的自组装:像Fmoc-Ala-Lac这样的Fmoc共轭肽可以自组装成纳米结构,在水中凝胶化,形成具有独特机械性能的材料。这个过程发生时不需要类似β-折叠的氢键作用 (Eckes et al., 2014)。

Fmoc-β-丙氨酸的形成:在Fmoc保护反应中,Fmoc-β-Ala-OH可能作为副产物形成。这一发现对于理解Fmoc氨基酸衍生物的纯度和产率具有重要意义 (Obkircher等,2008)。

抗菌复合材料:像Fmoc-五氟-L-苯丙氨酸-OH这样的Fmoc修饰的自组装构建块被用于制备抗菌和抗炎材料。这些材料在生物医学应用中具有重要潜力 (Schnaider et al., 2019)。

巨噬细胞靶向:Fmoc保护氨基酸被用于合成PEGtide树状分子用于巨噬细胞靶向。这种应用对于生物医学领域的药物传递和成像非常重要 (Gao et al., 2013)。

生物医学用智能水凝胶:像Fmoc-Lys(Fmoc)-OH这样的Fmoc功能化氨基酸可以被纳入超分子水凝胶中。这些凝胶在抗菌疗法和生物工程中具有潜在应用 (Croitoriu et al., 2021)。

作用机制

安全和危害

Fmoc-(fmochmb)ala-OH should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABBLRADDJWAHI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106179 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(fmochmb)ala-OH | |

CAS RN |

148515-85-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)

![2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid](/img/structure/B586293.png)

![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)